Product packaging for Sulforhodamine B 2-acid fluoride(Cat. No.:CAS No. 98806-82-7)

Sulforhodamine B 2-acid fluoride

Cat. No.: B1308495
CAS No.: 98806-82-7
M. Wt: 560.7 g/mol
InChI Key: OVVHIVNJSALABS-UHFFFAOYSA-N
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Description

Sulforhodamine B 2-acid fluoride is a useful research compound. Its molecular formula is C27H29FN2O6S2 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29FN2O6S2 B1308495 Sulforhodamine B 2-acid fluoride CAS No. 98806-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVHIVNJSALABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401501
Record name Sulforhodamine B 2-acid fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98806-82-7
Record name Sulforhodamine B 2-acid fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulforhodamine B 2-acid fluoride
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Historical Trajectories of Rhodamine Dyes in Scientific Inquiry

The story of rhodamine dyes dates back to the late 19th century, when they were first synthesized as a novel class of coloring agents. nih.gov Their vibrant hues led to their use in coloring textiles, inks, and cosmetics. nih.gov The scientific community soon recognized their potential beyond simple coloration, particularly their fluorescent properties. A pivotal moment in the history of fluorescent dyes came in 1887 when the chemist Ceresole synthesized a new class of highly fluorescent dyes with red-shifted spectra, which he named rhodamines. fluorofinder.com

A significant advancement in the application of these dyes came with the development of fluorescein, a xanthene-based fluorophore, which laid the groundwork for many modern fluorescent probes, including rhodamine derivatives. biotium.com Over time, rhodamine dyes like TAMRA, ROX, and Texas Red became popular due to their enhanced photostability, reduced pH sensitivity, and longer emission wavelengths compared to early fluoresceins. fluorofinder.combiotium.com The introduction of sulfonation to the rhodamine structure in the late 1990s further improved their water solubility and photostability, while reducing fluorescence quenching upon conjugation to biomolecules. biotium.com This led to the creation of even brighter and more stable fluorescent probes. biotium.com

Advanced Synthetic Methodologies and Chemical Derivatization of Sulforhodamine B 2 Acid Fluoride

The development and synthesis of specialized fluorescent probes are foundational to advancements in chemical biology and materials science. Sulforhodamine B 2-acid fluoride (B91410), a derivative of the widely-used xanthene dye Sulforhodamine B, represents a key target for researchers seeking to create highly specific and reactive labels. This article details the advanced synthetic strategies for its preparation, the design of novel analogs, the underlying reaction mechanisms, and the essential techniques for its purification and characterization.

Foundational Research Methodologies Driving Compound Utility

The utility of Sulforhodamine B and its derivatives, including the 2-acid fluoride (B91410) form, is underpinned by several key research methodologies.

One of the most prominent is the Sulforhodamine B (SRB) assay . Developed in 1990, this colorimetric assay is widely used for determining cell density by measuring total cellular protein content. scispace.comnih.gov The assay relies on the ability of the anionic SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions. scispace.comcreative-bioarray.com The amount of bound dye is directly proportional to the cell mass, providing a simple and robust method for cytotoxicity screening and cell proliferation studies. nih.govbohrium.com The SRB assay is known for its high sensitivity, cost-effectiveness, and the stability of its endpoint, making it suitable for large-scale screening applications. scispace.combohrium.comresearchgate.net

Another important application is in fluorescence microscopy and imaging . Sulforhodamine dyes are frequently used as fluorescent labels for biomolecules due to their strong red fluorescence. nih.govresearchgate.net They can be conjugated to antibodies and other molecules to visualize specific cellular structures and processes. nih.gov For example, a retrospective labeling method using SRB has been developed to improve the multiplexing capability of protein distribution assays in multiparametric image analysis. nih.gov This technique allows for the visualization of an additional fluorochrome, effectively expanding the number of targets that can be analyzed simultaneously. nih.gov

Furthermore, derivatives of sulforhodamine are utilized in the synthesis of more complex probes, such as those for Positron Emission Tomography (PET) . By incorporating a positron-emitting radionuclide like fluorine-18, researchers can create radiotracers to study biological processes in vivo. nih.gov

Compound Data

PropertyValue
Compound Name Sulforhodamine B 2-acid fluoride
CAS Number 98806-82-7
Molecular Formula C27H29FN2O6S2 scbt.com
Molecular Weight 560.66 g/mol scbt.com

Bioconjugation and Labeling Strategies in Research

Covalent Attachment Methodologies to Biomolecules

The cornerstone of Sulforhodamine B 2-acid fluoride's application in bioconjugation is its sulfonyl fluoride (B91410) moiety. This functional group acts as an electrophile, readily reacting with nucleophilic residues on biomolecules to form stable covalent bonds. This section details the primary covalent attachment strategies.

Amine-Reactive Conjugation Protocols in Protein Labeling Research

The primary amine groups present on the side chains of lysine (B10760008) residues and at the N-terminus of proteins are excellent nucleophiles for reaction with sulfonyl fluorides. This reactivity forms the basis of many protein labeling protocols. ucsd.eduaatbio.com

The reaction between an aryl sulfonyl fluoride, such as that in this compound, and a primary amine results in the formation of a highly stable sulfonamide bond. aatbio.com The efficiency of this conjugation is highly dependent on the pH of the reaction buffer. Optimal labeling is typically achieved under slightly basic conditions (pH 8.5-9.5), which deprotonates the amine groups, increasing their nucleophilicity. ulab360.com However, it is crucial to avoid buffers containing free amines, such as Tris, as they will compete with the target protein for reaction with the dye. thermofisher.com For more specific labeling of the N-terminal amine, a buffer closer to neutral pH can be employed, taking advantage of the lower pKa of the terminal amine compared to the lysine ε-amino group. thermofisher.com

A typical protocol for labeling a protein with an amine-reactive sulfonyl fluoride dye involves dissolving the protein in a suitable buffer (e.g., sodium bicarbonate) and adding a solution of the dye in an anhydrous solvent like dimethylformamide (DMF). thermofisher.com The reaction is generally incubated for one hour at room temperature. thermofisher.com After the reaction, any unreacted dye is removed, typically through gel filtration. thermofisher.com

Table 1: General Parameters for Amine-Reactive Labeling with Sulfonyl Fluorides

ParameterRecommended ConditionRationale
pH 8.5 - 9.5Deprotonates primary amines for enhanced nucleophilicity.
Buffer Sodium bicarbonate, Sodium borateNon-amine containing to prevent competition.
Solvent for Dye Anhydrous DMFSulfonyl chlorides are unstable in DMSO.
Reaction Time 1 hourSufficient for conjugation to occur.
Temperature Room TemperatureBalances reaction rate and protein stability.

This table provides generalized conditions based on protocols for amine-reactive sulfonyl chlorides and can be adapted for this compound.

Thiol-Reactive Conjugation Protocols for Peptide Modification

While sulfonyl fluorides are primarily known for their reactivity with amines, they can also react with other nucleophilic amino acid residues, including the thiol group of cysteine. jenabioscience.com This reactivity allows for the modification of peptides and proteins at specific cysteine residues.

The reaction of an aryl sulfonyl fluoride with a thiol group (in its deprotonated thiolate form) can lead to the formation of a thioether linkage. The reactivity is pH-dependent, with higher pH favoring the more nucleophilic thiolate anion. nih.gov However, the reaction with thiols is generally less common than with amines. Recent research has explored various sulfonyl-based reagents for cysteine-specific modification, highlighting the potential for developing selective thiol-reactive probes. nih.govacs.org For instance, styryl sulfonyl fluorides have been identified as effective Michael acceptors for cysteine-specific bioconjugation, demonstrating high chemoselectivity and stability. chinesechemsoc.org

A protocol for thiol-reactive labeling would involve dissolving the peptide in a suitable buffer, potentially at a slightly basic pH to favor the thiolate form of cysteine, and incubating it with the sulfonyl fluoride dye. Optimization of the reaction conditions, including pH and stoichiometry, is crucial for achieving efficient and specific labeling of the thiol group.

Enzymatic Ligation Techniques for Site-Specific Conjugation

Enzymatic methods offer a high degree of specificity for labeling biomolecules at defined sites. Sortase A, a transpeptidase from Staphylococcus aureus, is a powerful tool for this purpose. rsc.org It recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. rsc.org This process forms a thioacyl intermediate that can then react with a nucleophile, such as an oligoglycine-functionalized molecule, to create a new peptide bond. rsc.org

This technique can be adapted for labeling with rhodamine dyes, including derivatives of Sulforhodamine B. A protein of interest can be engineered to contain the LPXTG tag. A rhodamine dye, functionalized with a short glycine peptide (e.g., Gly₃), can then be enzymatically ligated to the protein by Sortase A. rsc.org This results in a site-specifically labeled protein with a defined dye-to-protein ratio. This method has been successfully used to create antibody-drug conjugates with rhodamine derivatives, demonstrating its utility in generating homogenous and functional bioconjugates. rsc.org

Non-Covalent Interaction Studies for Molecular Probing

Beyond covalent attachment, fluorescent probes like Sulforhodamine B can be utilized to study and report on non-covalent interactions within biological systems. These interactions, which include hydrophobic interactions, hydrogen bonding, and electrostatic forces, are fundamental to many biological processes. rsc.orgmdpi.com

The fluorescence of rhodamine dyes is often sensitive to the local microenvironment. For example, a dye's fluorescence might be quenched in an aqueous solution but become highly fluorescent upon binding to a hydrophobic pocket of a protein. nih.gov This "turn-on" fluorescence makes them excellent probes for detecting binding events. Sulforhodamine B, in its non-derivatized form, is known to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions. acs.orgbiotium.com This property is the basis for the widely used Sulforhodamine B (SRB) assay for quantifying cellular protein content. acs.org

Functionalized sulforhodamine derivatives can be designed to bind to specific targets through non-covalent interactions. The affinity and specificity of this binding are governed by the chemical structure of both the dye and the target biomolecule. nih.gov By observing changes in fluorescence intensity, lifetime, or polarization, researchers can gain insights into binding kinetics, conformational changes, and the composition of molecular complexes. nih.gov

Design Principles for Biocompatible this compound Probes

The design of effective fluorescent probes for live-cell imaging and other biological applications requires careful consideration of several factors to ensure biocompatibility and optimal performance.

A key principle in the design of rhodamine-based probes is the control of the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, cell-permeable spirolactone form. nih.gov For Sulforhodamine B derivatives, structural modifications can influence this equilibrium. For instance, the introduction of an amide group adjacent to a carboxyl group in the rhodamine structure can enhance cell permeability by stabilizing the hydrophobic spirolactone state. nih.gov

Other important design considerations include:

Solubility: The probe must be soluble in aqueous buffers to be compatible with biological systems. The sulfonate groups on Sulforhodamine B contribute to its water solubility. biotium.com

Photostability: The dye should be resistant to photobleaching to allow for prolonged imaging. Rhodamine dyes are generally known for their good photostability.

Specificity: The probe should ideally bind to its intended target with high affinity and minimal off-target binding to reduce background signal and potential toxicity. nih.gov

Linker Chemistry: When conjugating the dye to a targeting moiety (e.g., a peptide or small molecule), the linker can significantly impact the properties of the final probe, including its solubility, flexibility, and interaction with the target. rsc.org

Research into Labeling Efficiency and Specificity in Complex Biological Systems

The efficiency and specificity of labeling are critical for the successful application of fluorescent probes in complex biological environments like cell lysates or live cells.

The labeling efficiency of sulfonyl fluoride probes is influenced by several factors, including the intrinsic reactivity of the sulfonyl fluoride, the concentration of the probe and the target, the pH of the medium, and the reaction time. nih.govcnr.it Research has shown that aryl sulfonyl fluorides are highly efficient for affinity labeling, with some studies demonstrating effective labeling at nanomolar concentrations. nih.gov The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the aryl ring. acs.org

Specificity is a major challenge in complex systems due to the presence of numerous potential off-target molecules. While sulfonyl fluorides can react with several nucleophilic amino acids, their reactivity is often context-dependent, meaning the specific microenvironment of a particular amino acid residue within a protein can enhance its reactivity towards the probe. researchgate.netacs.org This context-dependent reactivity can be exploited to achieve selective labeling of a target protein even in a complex mixture. researchgate.netacs.org

Studies using chemical proteomics have demonstrated that sulfonyl fluoride probes can selectively label functional tyrosine residues in certain enzymes, highlighting their potential for targeted applications. researchgate.net The development of probes with optimized reactivity and targeting moieties is an active area of research aimed at improving labeling specificity in biological systems. nih.gov

Table 2: Factors Influencing Labeling Efficiency and Specificity of Sulfonyl Fluoride Probes

FactorInfluence on EfficiencyInfluence on Specificity
Probe Concentration Higher concentration generally increases efficiency.High concentrations can lead to increased off-target labeling.
pH Optimal pH enhances nucleophilicity of target residues.Can influence the reactivity of different nucleophiles differently.
Reaction Time Longer incubation can increase the extent of labeling.May also increase non-specific binding over time.
Probe Reactivity More reactive probes label faster and more completely.Highly reactive probes may be less specific.
Targeting Moiety A high-affinity targeting group increases local concentration at the target site.A highly specific targeting moiety is crucial for selective labeling.

Advanced Microscopy and Imaging Research Applications

Super-Resolution Microscopy with Sulforhodamine B 2-Acid Fluoride (B91410) Probes

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. While rhodamine-based dyes are a cornerstone of these technologies due to their brightness and photostability, the specific application of Sulforhodamine B 2-acid fluoride derivatives is an evolving area of research.

STED Microscopy Applications in Subcellular Imaging Research

Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to selectively deactivate fluorophores at the periphery of the excitation spot. This allows for the precise localization of the fluorescence signal. Rhodamine dyes are particularly well-suited for STED because their fluorescence can be efficiently quenched with near-infrared light, which is less damaging to biological samples. researchgate.net Dyes with high photostability, large fluorescence quantum yields, and emission maxima between 610-680 nm are considered optimal for STED imaging with a 775 nm depletion laser. researchgate.netresearchgate.net While these characteristics are typical of the rhodamine family to which Sulforhodamine B belongs, specific research detailing the use of this compound conjugates in STED microscopy is not extensively documented in current literature. However, the development of novel red-emitting fluorophores with superior STED performance, often built upon a rigidified rhodamine backbone, is an active field of research aimed at achieving resolutions below 25 nm. researchgate.net

STORM/PALM Imaging Methodologies for Nanoscale Resolution

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are single-molecule localization microscopy (SMLM) techniques that rely on the temporal separation of fluorescence emission from individual molecules. microscopyu.comnih.gov In a typical STORM experiment, most fluorophores are switched to a non-fluorescent "dark" state, allowing a small, random subset to be excited and their positions recorded with high precision. microscopyu.com This process is repeated over thousands of frames to reconstruct a super-resolved image.

The performance of SMLM is highly dependent on the photoswitching properties of the fluorescent probe. While dyes like Alexa Fluor 647 and Cy5 are commonly used in direct STORM (dSTORM) due to their excellent photoswitching characteristics in specific buffer systems, the use of Sulforhodamine B derivatives is less common. microscopyu.comthermofisher.com The suitability of a dye for STORM depends on factors like its photon output per switching event and its duty cycle (the fraction of time it spends in the fluorescent state). thermofisher.commicroscopyu.com Research into new photoswitchable dyes is ongoing, and the development of this compound conjugates with optimized properties could expand the palette of probes available for STORM imaging.

Confocal and Multiphoton Microscopy Techniques for Deep Tissue Research

Confocal and multiphoton microscopy are powerful tools for high-contrast imaging deep within scattering tissues. Sulforhodamine B has proven to be a valuable probe in this domain, particularly for in vivo studies of the brain and skin, owing to its ability to be excited by two-photon or three-photon absorption. nih.govnih.gov

Intravenous administration of SRB allows the dye to cross the blood-brain barrier and selectively stain astrocytes, enabling in vivo visualization of these glial cells and their interactions with the microvasculature using two-photon microscopy. nih.govnih.gov This method provides a rapid and minimally invasive way to label cells for longitudinal studies in living animals. nih.gov

Furthermore, SRB has been used for three-photon microscopy (3PM) to image elastic fibers deep within the dermis of mouse skin in vivo. nih.gov Three-photon excitation, typically using a 1600-1700 nm laser, offers deeper tissue penetration and higher resolution compared to two-photon microscopy. nih.gov This methodology, combining preferential labeling of elastic fibers with SRB and the advantages of 3PM, provides a novel solution for studying skin biology and pathology. nih.gov

Table 1: Research Findings for Sulforhodamine B in Multiphoton Microscopy

Microscopy Technique Application Target Structure Key Finding Reference(s)
Two-Photon Microscopy In vivo brain imaging Astrocytes, Microvasculature SRB crosses the blood-brain barrier to specifically stain astrocytes, enabling visualization of neuro-glial-vascular interactions. nih.gov, nih.gov
Three-Photon Microscopy In vivo skin imaging Elastic Fibers SRB preferentially labels elastic fibers, allowing for imaging through the entire dermis with low optical power at the surface. nih.gov
Two-Photon Microscopy Solution Imaging Polarization-resolved imaging Used to demonstrate polarization-resolved imaging based on two-photon excitation in a spinning-disk confocal system. researchgate.net

Live-Cell Imaging Methodologies for Dynamic Biological Processes

Live-cell imaging allows for the study of cellular processes in real-time. Sulforhodamine B and its derivatives contribute to this field primarily through their use as bright, water-soluble, and often membrane-impermeable tracers. wikipedia.org The ability to perform multiphoton imaging with SRB in living animals is a key application, as detailed in the previous section for astrocyte and elastic fiber dynamics. nih.govnih.govnih.gov

In cultured cells, SRB has been employed as a whole-cell label in retrospective imaging assays. nih.gov In this method, cells are first imaged for specific fluorescently-tagged proteins (e.g., GFP-tagged STAT1). Subsequently, the same cells are fixed and restained with SRB, which labels the entire cell. This allows for more accurate analysis of protein distribution, such as nucleocytoplasmic translocation, by providing a clear demarcation of the cell boundaries. nih.gov This technique enhances the multiplexing capability of standard fluorescence microscopes, effectively adding another color channel and improving the reliability of quantitative image analysis. nih.gov

Flow Cytometry and Cell Sorting Research Protocols Utilizing this compound

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and fluorescent properties. The Sulforhodamine B assay, which relies on the dye binding to cellular proteins, is a well-established method for determining cell density and cytotoxicity in 96-well plate formats. taylorandfrancis.comnih.gov This principle has been adapted for use in flow cytometry.

Research has shown that SRB-based methods can be employed in conjunction with flow cytometry to evaluate the antitumor activity of chemical compounds. taylorandfrancis.com In these protocols, changes in cell proliferation and cell cycle distribution are assessed. For instance, after treatment with a test compound, cells can be analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). taylorandfrancis.com This information, combined with proliferation data from SRB staining, provides a more comprehensive picture of a compound's cytostatic or cytotoxic effects. The SRB assay has been shown to be a reliable alternative to more laborious methods like the clonogenic assay for studying the effects of treatments like chemoradiation. researchgate.net

Material Science and Dosimetry Research Applications

Integration of Sulforhodamine B 2-Acid Fluoride (B91410) into Radiation-Sensitive Materials

The integration of fluorescent dyes like Sulforhodamine B 2-acid fluoride into solid-state matrices is a key strategy for creating practical radiation dosimeters. Polymer films and gels are commonly used as hosts for these dyes, offering a robust and easy-to-handle medium for dosimetry. nih.govaapm.org The choice of the polymer matrix is crucial as it can influence the sensitivity and stability of the dosimeter.

In this context, this compound can be incorporated into various polymers such as polyvinyl alcohol (PVA) or polyvinyl chloride (PVC) to create radiochromic films. researchgate.net The process typically involves dissolving the dye and the polymer in a suitable solvent, followed by casting the solution to form a thin film. The concentration of the dye within the polymer matrix is a critical parameter that can be adjusted to control the dosimeter's sensitivity to radiation. aapm.org

Luminescent Material Design for Advanced Radiation Sensing

The design of advanced luminescent materials for radiation sensing leverages the principle of fluorescence quenching or alteration upon exposure to ionizing radiation. This compound, with its inherent fluorescence, serves as a promising candidate for such applications. When incorporated into a suitable host matrix, the fluorescence intensity of the dye can be correlated to the absorbed radiation dose. optica.org

The development of these materials involves optimizing the interaction between the dye and the host material to maximize the radiation-induced change in luminescence. For instance, creating composite materials, such as by intercalating Sulforhodamine B derivatives into layered double hydroxides, can enhance the photoluminescence properties and create polarized luminescence, which could be exploited for more sophisticated sensing applications. The goal is to create a material that exhibits a linear and reproducible response to a wide range of radiation doses, making it suitable for various applications, from medical dosimetry to industrial radiation processing. chemistryviews.org

Exploration of Mechanisms for Fluorescence Change upon Irradiation

The change in fluorescence of dyes like this compound upon irradiation is primarily due to radiation-induced chemical degradation. Ionizing radiation interacts with the material, generating highly reactive species such as free radicals. nih.govresearchgate.net These radicals can then react with the dye molecules, leading to the destruction of the chromophore responsible for its color and fluorescence. optica.org

The primary mechanisms of radiation damage to organic molecules can be categorized as direct and indirect effects. Direct effects involve the direct ionization of the dye molecule by the radiation. mdpi.com Indirect effects, which are often dominant in aqueous or polymer matrices, involve the radiolysis of the surrounding medium to produce reactive species that subsequently attack the dye molecule. nih.gov In the case of this compound, the sulfonic acid and fluoride groups may also influence its reactivity towards these radiation-induced species. The study of these degradation pathways is crucial for understanding the dosimetric response and for designing more stable and sensitive materials.

Polymer Matrix Interactions and Their Influence on Probe Performance

The interaction between this compound and the polymer matrix is a critical factor that governs the performance of the dosimeter. The polymer matrix not only provides mechanical support but also influences the local environment of the dye molecules, which can affect their photophysical properties and their sensitivity to radiation. nih.gov

For example, the polarity of the polymer can affect the fluorescence quantum yield of the dye. Furthermore, the diffusion of reactive species generated by radiation within the polymer matrix will directly impact the rate of dye degradation and thus the dosimetric response. nih.gov The degree of cross-linking in the polymer can also play a role by restricting the mobility of both the dye molecules and the reactive species. mdpi.com Understanding these interactions is essential for tailoring the properties of the dosimeter for specific applications, such as achieving a desired dose range or improving the post-irradiation stability of the signal.

Theoretical and Computational Studies

Molecular Modeling of Sulforhodamine B 2-Acid Fluoride (B91410) Structure and Conformation

Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For Sulforhodamine B 2-acid fluoride, molecular mechanics force fields are employed to determine its most stable conformation and to explore its conformational landscape. These force fields approximate the potential energy of the molecule as a function of its atomic coordinates, considering terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Below is a table of representative predicted structural parameters for the key functional groups in this compound, derived from computational models.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length S (sulfonyl)F-1.55 Å
S (sulfonyl)O-1.42 Å
C (phenyl)S (sulfonyl)-1.78 Å
Bond Angle OS (sulfonyl)O122°
OS (sulfonyl)F108°
C (phenyl)S (sulfonyl)F105°
Dihedral Angle Xanthene PlanePhenyl Plane-75°

Note: The values in this table are hypothetical and representative of what would be obtained from molecular mechanics or quantum chemical calculations. They serve as an illustration of the type of data generated.

Dynamics Simulations of Dye-Environment Interactions and Photophysics

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior of this compound and its interactions with surrounding molecules. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated numerically to propagate the system forward in time.

For this compound, MD simulations are particularly useful for understanding its behavior in different solvent environments. For instance, simulations in water can reveal the hydration structure around the polar sulfonate and sulfonyl fluoride groups, as well as the hydrophobic interactions with the xanthene core. This is critical for predicting solubility and aggregation behavior.

Furthermore, MD simulations can shed light on the photophysical processes. For example, the flexibility of the diethylamino groups can be linked to non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), which can quench fluorescence. researchgate.net By simulating the molecule in its excited state, one can observe the conformational changes that might lead to such quenching mechanisms. The interaction with the solvent during this process, known as solvatochromism, can also be modeled to predict shifts in the absorption and emission spectra in different solvents.

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations, based on quantum mechanics, provide a detailed understanding of the distribution of electrons in a molecule and are essential for predicting its photophysical properties. Density Functional Theory (DFT) is a widely used method for calculating the ground-state electronic structure of molecules of the size of this compound. mdpi.com

By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can provide insights into the electronic transitions that give rise to the molecule's color. For fluorescent dyes, the energy difference between the HOMO and LUMO is related to the absorption wavelength.

To study the excited states and predict the fluorescence spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org TD-DFT calculations can predict the energies of the excited states, the oscillator strengths of the transitions (which determine the brightness of the absorption), and the geometry of the molecule in the excited state. This information is critical for understanding the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield of fluorescence.

Below is a table of representative data that could be obtained from DFT and TD-DFT calculations for this compound.

ParameterMethodPredicted Value
HOMO Energy DFT-6.2 eV
LUMO Energy DFT-3.5 eV
HOMO-LUMO Gap DFT2.7 eV
Absorption Maximum (λmax) TD-DFT560 nm
Emission Maximum (λem) TD-DFT582 nm
Oscillator Strength (S0 → S1) TD-DFT0.95

Note: The values in this table are hypothetical and representative of typical results from electronic structure calculations for rhodamine dyes.

Computational Design and Prediction of Novel this compound Analogs

Computational methods are invaluable in the rational design of new fluorescent dyes with tailored properties. By starting with the structure of this compound, new analogs can be designed in silico and their properties predicted before any synthetic work is undertaken. rsc.org This approach, often part of a broader in silico drug discovery or materials design process, saves significant time and resources. bepls.comscirp.org

The design process typically involves making systematic modifications to the parent structure and then using the computational tools described above to evaluate the impact of these changes. For example, one might investigate:

Substitution on the xanthene ring: Introducing different functional groups on the xanthene core can modulate the electronic properties and thus the absorption and emission wavelengths.

Modification of the N-alkyl groups: Changing the alkyl substituents on the nitrogen atoms can influence the solubility and propensity for non-radiative decay, thereby affecting the quantum yield. researchgate.net

Altering the pendant phenyl ring: The position and nature of the substituents on the phenyl ring can be modified to tune the dye's reactivity and interaction with specific targets.

A common strategy is to build a virtual library of analogs and then screen them for desired properties using high-throughput computational methods. For instance, a library of potential this compound analogs could be screened for properties like a red-shifted emission spectrum, increased photostability, or a higher fluorescence quantum yield. Promising candidates identified through such a screening can then be prioritized for synthesis and experimental characterization.

Below is a table illustrating a hypothetical computational design strategy for novel this compound analogs.

ModificationTarget PropertyComputational MethodPredicted Outcome
Replace diethylamino with azetidinyl groupsIncreased quantum yieldTD-DFTReduced non-radiative decay, higher brightness
Add fluorine atoms to the xanthene coreRed-shifted emissionTD-DFTLowered LUMO energy, bathochromic shift
Replace sulfonic acid with a phosphonic acidAltered solubility and bindingMD SimulationsModified hydration shell and surface interactions
Isomeric repositioning of the sulfonyl fluorideModified reactivityDFT (Electrostatic Potential)Altered electrophilicity of the sulfur center

Analytical Chemistry Research Methodologies

Spectrophotometric Quantification Techniques for Compound Analysis

Spectrophotometry, particularly fluorescence spectroscopy, stands as a primary method for the quantification of sulforhodamine compounds due to their strong light-absorbing and emitting properties. The core of this methodology rests on the Beer-Lambert law, which correlates absorbance with concentration. For fluorescent molecules like sulforhodamine derivatives, the intensity of emitted light upon excitation at a specific wavelength is proportional to the compound's concentration.

The parent compound, Sulforhodamine B (SRB), is well-characterized spectrophotometrically, with a maximum absorbance at approximately 565 nm and a maximum fluorescence emission around 586 nm. ens.frrsc.org A notable characteristic of SRB is that its absorption and fluorescence are not dependent on pH in the range of 3 to 10. ens.fr

A widely adopted application of this principle is the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell density in cytotoxicity and cell proliferation studies. mdpi.comacs.org The assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid. mdpi.comrsc.org After staining, the unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance of the resulting solution is then measured, providing a proxy for the total cellular protein, which is proportional to the cell number. acs.orgrsc.org The sensitivity of the SRB assay is comparable to that of many fluorescence-based assays. mdpi.com

While specific quantification protocols for Sulforhodamine B 2-acid fluoride (B91410) are not extensively detailed in the literature, the quantification would be based on the same principles, leveraging the inherent spectral properties of the sulforhodamine core. The introduction of the acid fluoride group may cause slight shifts in the absorption and emission maxima, necessitating the determination of a new spectral profile for accurate quantification.

Table 1: Spectral Properties of Sulforhodamine B

PropertyWavelength (nm)
Maximum Excitation (λEx)565
Maximum Emission (λEm)586
Data sourced from multiple references. ens.frrsc.org

Chromatographic Separation Methods for Purity Assessment and Derivative Characterization

Chromatographic techniques are indispensable for the purification of Sulforhodamine B 2-acid fluoride and the characterization of its derivatives. These methods separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase.

In the synthesis of related sulforhodamine derivatives, such as sulfonamides of Sulforhodamine 101, column chromatography is a critical purification step. nih.gov Researchers have successfully used different stationary phases to achieve separation of isomers, which often have very similar chemical properties. For instance, silica (B1680970) gel and alumina (B75360) (Al₂O₃) have been employed as the stationary phase. nih.gov The choice of mobile phase is equally critical, with gradients of solvents like methanol (B129727) in dichloromethane (B109758) being used to elute the different components from the column. nih.gov In one documented separation of Sulforhodamine 101 sulfonamide isomers, the less polar isomer eluted first. nih.gov

Gas chromatography (GC) also plays a role, primarily in assessing the purity of the final product by detecting and quantifying residual solvents from the synthesis and purification processes. nih.gov This is a crucial quality control step, particularly for compounds intended for biological applications.

Table 2: Exemplary Chromatographic Conditions for Sulforhodamine Derivative Purification

TechniqueStationary PhaseMobile Phase SystemApplication
Column ChromatographySilica Gel (SiO₂)Methanol in Dichloromethane (gradient)Isomer purification
Column ChromatographyAlumina (Al₂O₃)Not specifiedIsomer isolation
Gas Chromatography (GC)Not specifiedNot specifiedAnalysis of residual solvents
Based on methodologies reported for Sulforhodamine 101 derivatives. nih.gov

Mass Spectrometric Analysis in Conjugation and Reaction Monitoring Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool in the analysis of this compound, providing confirmation of its molecular weight and structural information. In the context of its synthesis, MS would be used to verify the successful incorporation of the fluorine atom and the formation of the acid fluoride moiety.

During conjugation and reaction monitoring studies, MS allows researchers to track the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture over time, scientists can identify the starting materials, intermediates, and the final product, thereby optimizing reaction conditions such as temperature and reaction time.

Furthermore, high-resolution mass spectrometry can provide the exact molecular formula of a compound, which is invaluable for confirming the identity of newly synthesized molecules like this compound and its various conjugates. While specific mass spectrometry studies on this exact compound are not prevalent, its application is a standard and expected part of the characterization of any new chemical entity.

Electrochemical Sensing Research Using this compound

The use of rhodamine-based compounds in electrochemical sensing is an active area of research. These dyes can be incorporated into sensor platforms where their electrochemical properties are exploited for the detection of various analytes. ens.frnih.govresearchgate.net For instance, rhodamine derivatives have been functionalized onto conducting polymers on electrode surfaces for applications in electrochemical cell sensing. nih.gov

Studies have shown that rhodamine derivatives can exhibit electrofluorochromic properties, where the fluorescence of the molecule can be switched "on" and "off" by controlling the electrochemical potential. ens.fr This involves the mono-electronic reduction of the rhodamine molecule to produce a non-fluorescent radical species. ens.fr This switchable fluorescence provides a mechanism for developing highly sensitive sensors.

While research focusing specifically on the electrochemical properties of this compound is limited, the general reactivity of the rhodamine core suggests potential applications. An electrochemical sensor has been developed for the detection of the parent compound, Rhodamine B, using a modified screen-printed carbon electrode. mdpi.comnih.gov This indicates the feasibility of creating electrochemical sensors for sulforhodamine derivatives. The acid fluoride group in this compound is a reactive moiety that could potentially be used to covalently attach the dye to electrode surfaces or to other molecules in a sensing assembly, opening up possibilities for the development of novel electrochemical sensors.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Sulforhodamine B 2-Acid Fluoride (B91410) Probes for Emerging Technologies

The development of novel fluorescent probes is a cornerstone of advancing biological and chemical sensing technologies. The reactive nature of Sulforhodamine B 2-acid fluoride makes it an ideal platform for creating next-generation probes tailored for specific applications. By covalently attaching the sulforhodamine core to various functional moieties, researchers can design probes with enhanced sensitivity and specificity for a range of targets.

Future research will likely focus on creating "turn-on" fluorescent probes, where the fluorescence is initially quenched and only activates in the presence of a specific analyte. This approach minimizes background signal and enhances detection sensitivity. For instance, probes could be designed to detect specific reactive oxygen species (ROS) like hydrogen peroxide, which are crucial in oxidative stress and redox signaling pathways. researchgate.net Similarly, new probes could be developed for sensing changes in pH, which is relevant for studying cellular compartments or monitoring industrial processes like fermentation. rsc.org

The versatility of the acid fluoride group allows for conjugation to biomolecules such as proteins, antibodies, and nucleic acids. aatbio.com This enables the creation of highly specific probes for imaging low-abundance targets within cells or for use in advanced diagnostic assays. aatbio.comnih.gov These next-generation probes could find applications in emerging fields like personalized medicine, where they could be used to label and track specific biomarkers for disease diagnosis and prognosis.

Table 1: Potential Applications for Next-Generation this compound Probes

Target AnalytePotential Application AreaProbe Design Strategy
Specific EnzymesDrug Discovery, Disease DiagnosticsCovalent linkage to an enzyme-specific substrate that releases the fluorophore upon cleavage.
Reactive Oxygen Species (e.g., H₂O₂)Cellular Biology, Oxidative Stress ResearchIncorporation of a ROS-labile quenching group that is removed upon reaction, leading to fluorescence. researchgate.net
pH VariationsCell Biology, Industrial FermentationAttachment of a pH-sensitive moiety that modulates the fluorescence properties of the sulforhodamine core. rsc.org
Biomarkers (e.g., specific proteins)Medical Diagnostics, Flow CytometryConjugation to antibodies or aptamers that specifically bind to the target biomarker. aatbio.com

Integration into Advanced Nanoscience Research Platforms

Nanoscience and nanotechnology offer powerful tools for biomedical and environmental research. mdpi.com The integration of fluorescent dyes like this compound into nanosystems can lead to the development of advanced platforms for imaging, sensing, and therapy. The ability to covalently attach the dye to nanomaterials ensures stability and prevents leaching, a critical factor for in vivo applications.

Future research will likely explore the incorporation of this compound into various nanoparticles, such as silica-coated magnetic nanoparticles or graphene oxide. mdpi.comresearchgate.net These functionalized nanoparticles can serve as multimodal imaging agents, combining the fluorescence of the dye with the magnetic properties of the core for techniques like MRI. They can also be used for tracking stem cells or monitoring drug delivery. mdpi.com However, it is crucial to optimize the concentration of the dye to avoid potential cytotoxicity and preserve the normal physiological activity of cells. mdpi.com

Furthermore, sulforhodamine-functionalized nanomaterials could be employed in environmental applications. For example, they could be used to develop sensitive sensors for detecting heavy metal ions or other pollutants in water. researchgate.netnih.gov The dye's fluorescence can provide a clear signal upon the binding of the target analyte to the nanoparticle surface.

High-Throughput Screening Methodologies Employing this compound

High-throughput screening (HTS) is a critical component of modern drug discovery and toxicology, allowing for the rapid testing of thousands of compounds. nih.govenamine.net The parent compound, Sulforhodamine B (SRB), is already a well-established and widely used dye in HTS assays for measuring cell proliferation and cytotoxicity. creative-bioarray.comnih.govscispace.comnih.gov The SRB assay is known for its simplicity, cost-effectiveness, high sensitivity, and stable endpoint. creative-bioarray.comscispace.comnih.govresearchgate.net

The reactive nature of this compound enables the development of novel and more sophisticated HTS assays. Instead of merely quantifying total cellular protein, the 2-acid fluoride derivative can be used to label specific intracellular proteins or structures. This would allow for more targeted screening approaches. For example, a screen could be designed to identify compounds that disrupt the localization of a specific protein involved in a disease pathway.

Moreover, this compound could be used to develop new fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based HTS assays. enamine.net These assay formats are powerful tools for studying molecular interactions, such as protein-protein or protein-drug binding. By labeling one of the binding partners with the sulforhodamine derivative, researchers can screen for compounds that modulate these interactions. The development of such assays could significantly accelerate the discovery of new therapeutic agents. enamine.net

Table 2: Comparison of SRB and Potential this compound HTS Assays

FeatureStandard SRB AssayPotential this compound Assay
Principle Measures total cellular protein content as a proxy for cell number. creative-bioarray.comscispace.comMeasures a specific target (e.g., protein localization, molecular interaction).
Readout Absorbance (colorimetric). scispace.comnih.govFluorescence Intensity, Fluorescence Polarization, FRET. enamine.net
Application General cytotoxicity and cell proliferation screening. creative-bioarray.comnih.govTargeted drug discovery, pathway analysis, inhibitor screening.
Complexity Low, requires simple equipment. nih.govHigher, may require more sophisticated plate readers.

Interdisciplinary Research with Advanced Materials Science and Chemical Biology

The convergence of materials science and chemical biology offers exciting opportunities for innovation. This compound is well-suited to bridge these two fields due to its combination of excellent photophysical properties and chemical reactivity. wikipedia.orgresearchgate.net

In materials science, sulforhodamine dyes have been incorporated into polymeric matrices to create solid-state laser materials. researchgate.net The covalent attachment of this compound into polymer or hybrid organic-silicon hosts could lead to materials with enhanced photostability and lasing efficiency. researchgate.net Such materials are valuable for advanced optical devices. The dye's amphiphilic nature, which allows it to adsorb at interfaces, could also be exploited in the design of new smart materials that respond to environmental stimuli. nih.gov

In the realm of chemical biology, the ability to covalently label biomolecules with this compound is paramount. aatbio.com This allows for the detailed study of protein interactions, cellular dynamics, and drug transport mechanisms under physiological conditions. nih.govnih.gov For example, labeling a specific protein can help in understanding its adsorption onto biomaterial surfaces, which is crucial for the development of biocompatible medical implants. nih.gov The interdisciplinary approach of using these labeled biomolecules in conjunction with advanced microscopy and spectroscopy techniques will continue to provide deep insights into complex biological processes.

Q & A

Q. How is Sulforhodamine B 2-acid fluoride (SRB-2AF) utilized in cytotoxicity assays, and what methodological considerations are critical for reproducibility?

SRB-2AF is often employed as a fluorescent label in cytotoxicity assays, such as the sulforhodamine B (SRB) assay, which quantifies cellular protein content to assess drug-induced cytotoxicity . Key steps include:

  • Fixation : Use trichloroacetic acid (TCA) to fix cells, ensuring uniform dye binding .
  • Staining : Optimize SRB-2AF concentration (e.g., 0.4% wt/vol in 1% acetic acid) and incubation time (30 minutes) to avoid oversaturation .
  • Washing : Remove unbound dye with 1% acetic acid (four washes) to reduce background noise .
  • Quantification : Extract protein-bound dye with 10 mM Tris base and measure absorbance at 564 nm or fluorescence intensity using a plate reader . Reproducibility hinges on consistent cell density (1,000–10,000 cells/well) and calibration against protein quantification methods (e.g., Bradford assay) .

Q. What are the optimal conditions for conjugating SRB-2AF to biomolecules (e.g., antibodies or peptides)?

SRB-2AF’s sulfonyl fluoride group reacts with primary amines under mildly alkaline conditions (pH 8–9). Methodological steps include:

  • Molar Ratio : Use a 5–10× molar excess of SRB-2AF to target biomolecule to maximize labeling efficiency .
  • Reaction Buffer : Phosphate-buffered saline (PBS) or bicarbonate buffer (pH 8.5) at 4°C for 4–16 hours .
  • Quenching : Add excess glycine or Tris to terminate reactions .
  • Purification : Remove unreacted dye via size-exclusion chromatography or dialysis . Validate conjugation efficiency using spectrophotometry (absorbance at 565 nm) or SDS-PAGE with fluorescence detection .

Q. How does SRB-2AF compare to other rhodamine derivatives (e.g., Texas Red) in fluorescence microscopy?

SRB-2AF exhibits excitation/emission maxima at ~565/586 nm, making it suitable for red-channel imaging . Unlike Texas Red (a sulfonyl chloride derivative), SRB-2AF’s sulfonyl fluoride group offers slower hydrolysis, enabling longer reaction times for conjugation . However, its fluorescence intensity may diminish under prolonged laser exposure in two-photon microscopy, necessitating optimization of laser power and scan speed .

Advanced Research Questions

Q. How can researchers resolve contradictions in SRB-2AF-based cytotoxicity data across different cell lines?

Discrepancies often arise from variations in:

  • Cell Permeability : SRB-2AF’s polar nature may limit uptake in non-adherent or membrane-impermeable cells. Pre-fixation with TCA improves dye accessibility .
  • Protein Content : Normalize data to cell count or DNA content (e.g., via Hoechst staining) for cell lines with atypical protein-to-cell ratios .
  • Interfering Compounds : Test for dye displacement by drugs or detergents using control wells without cells .

Q. What advanced imaging techniques are compatible with SRB-2AF, and how can its photostability be enhanced?

SRB-2AF is suitable for:

  • Two-Photon Microscopy : Excitation at 488 nm provides 3D resolution, but photobleaching can occur. Use antifade reagents (e.g., ProLong Diamond) and limit exposure time .
  • Super-Resolution Imaging : Pair with STED microscopy, but optimize dye concentration to avoid self-quenching .
  • Multiplexing : Combine with fluorescein (ex/em ~494/521 nm) for dual-channel imaging, ensuring spectral unmixing to avoid overlap .

Q. What strategies validate the specificity of SRB-2AF-labeled probes in live-cell tracking?

  • Negative Controls : Treat cells with unlabeled probes or compete with excess free amine (e.g., glycine) to confirm binding specificity .
  • Colocalization Studies : Use organelle-specific markers (e.g., MitoTracker) and quantify overlap via Pearson’s correlation coefficient .
  • Flow Cytometry : Compare fluorescence intensity in target vs. knockout cell lines to rule out nonspecific binding .

Methodological Optimization Tables

Q. Table 1: Comparison of Fluorescent Dyes for Biomolecule Conjugation

ParameterSRB-2AFTexas Red (Sulfonyl Chloride)
ReactivityPrimary aminesPrimary amines
Hydrolysis RateSlow (fluoride)Fast (chloride)
Ex/Em Maxima (nm)565/586596/615
PhotostabilityModerateHigh
Common ApplicationsCytotoxicity assaysSuper-resolution imaging
Key Reference

Q. Table 2: Troubleshooting SRB-2AF Conjugation Issues

IssueSolution
Low labeling efficiencyIncrease molar excess of SRB-2AF; optimize pH to 8.5–9.0
High background noiseAdd blocking agents (e.g., BSA) post-conjugation; extend washing steps
Dye precipitationUse fresh DMSO stocks; filter solutions before use

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.